molecular formula C10H13N3 B3345339 (1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine CAS No. 1038387-95-9

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine

Cat. No. B3345339
CAS RN: 1038387-95-9
M. Wt: 175.23 g/mol
InChI Key: GIKKBNKHCLOZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine, also known as 2‑amino-methyl-benzimidazole, is an important fine chemical raw material .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The synthesis of imidazole derivatives has been a topic of interest in recent years . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse due to their broad range of biological activities . For instance, some imidazole derivatives have shown tumor inhibitory activity due to their antiangiogenic effect and promotion of apoptosis .

Future Directions

Given the wide range of biological activities of imidazole derivatives, there is a great potential for the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance . Therefore, future research could focus on the synthesis of new imidazole derivatives and the investigation of their therapeutic possibilities .

properties

IUPAC Name

(2,3-dimethylbenzimidazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKKBNKHCLOZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261914
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1038387-95-9
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038387-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-benzimidazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine
Reactant of Route 3
Reactant of Route 3
(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine
Reactant of Route 4
Reactant of Route 4
(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine
Reactant of Route 5
(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine
Reactant of Route 6
(1,2-Dimethyl-1H-benzo[D]imidazol-6-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.